9,9-Dimethyl-2-azaspiro[5.5]undecane
Description
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
9,9-dimethyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C12H23N/c1-11(2)5-7-12(8-6-11)4-3-9-13-10-12/h13H,3-10H2,1-2H3 |
InChI Key |
OYHJCTKRRVIAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCCNC2)CC1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 9,9-Dimethyl-2-azaspiro[5.5]undecane typically involves the construction of the spirocyclic core via annulation reactions starting from substituted piperidine derivatives or heterocyclic aldehydes. The key steps include:
- Robinson annulation or related Michael addition followed by intramolecular aldol condensation to form the bicyclic framework.
- Hydrogenation to saturate double bonds and finalize the bicyclic amine structure.
- Introduction of 9,9-dimethyl substitution at the spiro center to stabilize the spirocyclic system.
Preparation from 4-Substituted Piperidine Aldehydes via Robinson Annulation
A well-documented approach involves using 1-methyl-4-piperidinecarboxaldehyde as a starting material. The synthetic sequence proceeds as follows:
Step 1: Michael Addition / Robinson Annulation
Methyl vinyl ketone is reacted with 1-methyl-4-piperidinecarboxaldehyde in the presence of a base catalyst such as Triton-B (a strong organic base) in dry tert-butanol under nitrogen atmosphere. The reaction temperature is controlled around 15–40 °C.
This step forms a 3-azaspiro[5.5]undec-7-en-9-one intermediate via a Michael addition followed by intramolecular aldol condensation.
Step 2: Hydrogenation
The unsaturated ketone intermediate is subjected to catalytic hydrogenation using palladium on charcoal under mild hydrogen pressure (approximately 4.5 bar) at ambient temperature for about 18 hours. This saturates the double bonds, yielding the corresponding 3-methyl-3-azaspiro[5.5]undecan-9-one.
Step 3: Purification
The product is purified by extraction, drying, and Kugelrohr distillation under reduced pressure, affording colorless crystals with good yield (~91%).
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl vinyl ketone, Triton-B, t-butanol, 15–40 °C | 3-azaspiro[5.5]undec-7-en-9-one (unsaturated ketone) | Not specified |
| 2 | Pd/C, H2 (4.5 bar), ethyl acetate, ambient temp, 18 h | 3-methyl-3-azaspiro[5.5]undecan-9-one (saturated ketone) | 91 |
This method is well-characterized by NMR and elemental analysis, confirming the structure and purity of the final spirocyclic amine.
Alternative Synthetic Routes and Modifications
Use of Protective Groups and Ester Derivatives:
In some approaches, the aldehyde precursor is protected as a tert-butyl ester to modulate reactivity and improve yields. The esterified intermediates undergo similar annulation and hydrogenation steps to afford the spirocyclic amines.
Spirocycle Formation via Epoxide Ring Opening:
For related diazaspiro compounds, an alternative method involves preparing epoxides from piperidone derivatives using Corey–Chaykovsky reagents, followed by ring opening with arylamines, acylation, and intramolecular cyclization to form the spirocyclic system. While this method is more common for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, it demonstrates the versatility of spirocycle synthesis strategies.
Key Experimental Data
| Parameter | Data/Value | Notes |
|---|---|---|
| Starting Material | 1-methyl-4-piperidinecarboxaldehyde | Aldehyde precursor |
| Michael Acceptor | Methyl vinyl ketone | Used in Robinson annulation |
| Catalyst/Base | Triton-B (40% in methanol) | Promotes Michael addition |
| Solvent | Dry tert-butanol | Reaction medium |
| Temperature | 15–40 °C | Controlled to optimize reaction |
| Hydrogenation Catalyst | Palladium on charcoal | For saturation of double bonds |
| Hydrogen Pressure | 4.5 bar | Mild pressure for catalytic hydrogenation |
| Reaction Time (Hydrogenation) | 18 hours | Ambient temperature |
| Product Purification | Extraction, drying, Kugelrohr distillation | Yields colorless crystalline product |
| Yield (Final Product) | Approx. 91% | High yield |
| Characterization | 1H NMR, 13C NMR, elemental analysis | Confirms structure and purity |
Summary of Advantages and Challenges
- The Robinson annulation route is straightforward and provides high yields.
- Mild hydrogenation conditions preserve sensitive functional groups.
- The method allows for structural diversification by varying aldehyde substituents.
- Requires careful control of reaction temperature to avoid side reactions.
- Use of strong bases and hydrogenation catalysts necessitates appropriate safety measures.
- Purification steps may require optimization depending on scale.
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
While the specific compound "9,9-Dimethyl-2-azaspiro[5.5]undecane" is not extensively documented, research on related compounds such as 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene and other azaspiro[5.5]undecane derivatives provides insight into potential applications.
Scientific Research Applications
Azaspiro[5.5]undecane derivatives have applications in chemistry, biology, medicine, and industry.
Chemistry Azaspiro[5.5]undecanes can serve as building blocks in synthesizing more complex spirocyclic compounds. For example, researchers have explored synthetic strategies for creating novel 3-heterospiro[5.5]undecan-9-ones, which involves using heterocyclic carboxaldehydes and Robinson annelation .
Biology The unique structure of azaspiro compounds makes them candidates for studying biological interactions and potential bioactivity. Indolyl azaspiroketal Mannich bases, a related class of compounds, have been shown to disrupt phospholipid vesicles, permeabilize bacterial cells, and induce mycobacterial cell envelope stress .
Medicine There is ongoing research into the potential of azaspiro[5.5]undecane derivatives as pharmaceutical intermediates or active ingredients. Many spiro-oxindole derivatives have demonstrated biological applications as antimicrobial and antitumor agents, as well as inhibitors of the human NK-1 receptor .
Industry The stability and reactivity of azaspiro compounds make them useful in various industrial applications, including materials science and catalysis.
Chemical Reactions Analysis
Azaspiro[5.5]undecane derivatives can undergo various chemical reactions:
- Oxidation: The compounds can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
- Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation. The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and various substituted azaspiro compounds, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter for the survival of the bacterium . The compound’s spirocyclic structure allows for a unique mode of binding, enhancing its efficacy as an inhibitor .
Comparison with Similar Compounds
Structural Variations and Heteroatom Composition
Spiro[5.5]undecane derivatives vary in heteroatom placement (e.g., oxa, aza, diaza) and substituents, which critically affect their properties:
Key Observations :
- Heteroatom Position : The substitution of nitrogen (aza) vs. oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. For example, 2-oxa-9-azaspiro compounds exhibit neuroprotective activity , while unsubstituted 1-oxa-9-azaspiro derivatives are inactive .
- Phenyl or benzyl substituents (e.g., 3,9-diphenyl) improve thermal stability for industrial applications .
Comparison :
- Efficiency : RCM offers high stereocontrol for diazaspiro systems, whereas condensation reactions are more suited for oxygen-rich frameworks.
- Functionalization : Post-synthetic modifications (e.g., benzylation, acylation) are common in diaza systems to optimize bioactivity .
Activity Contrasts :
- The unsubstituted 1-oxa-9-azaspiro[5.5]undecane is biologically inert, whereas methyl/ethyl-substituted analogs (e.g., 9,9-dimethyl) show enhanced activity due to improved lipophilicity and target engagement .
Physical and Analytical Properties
- Volatility: Spiroacetals (e.g., 2-methyl-1,7-dioxaspiro[5.5]undecane) exhibit volatility comparable to monocyclic ethers like tetrahydropyran, making them suitable for gas-phase applications .
- Mass Spectrometry : Methyl- and ethyl-substituted dioxaspiro compounds display distinct fragmentation patterns (e.g., m/z 112 and 115 ions), aiding structural characterization .
Biological Activity
9,9-Dimethyl-2-azaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
9,9-Dimethyl-2-azaspiro[5.5]undecane features a spirocyclic structure that contributes to its biological properties. The compound's unique arrangement allows for specific interactions with biological targets, which may enhance its therapeutic potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 9,9-Dimethyl-2-azaspiro[5.5]undecane against various pathogens. For instance, it has shown potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the sub-micromolar range . This suggests its potential as a lead compound in anti-tuberculosis drug development.
| Pathogen | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | < 5 |
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that 9,9-Dimethyl-2-azaspiro[5.5]undecane can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential therapeutic role in inflammatory diseases .
The mechanisms through which 9,9-Dimethyl-2-azaspiro[5.5]undecane exerts its biological effects are still being elucidated. Preliminary research suggests that it may act by:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial cell wall synthesis and inflammatory pathways.
- Receptor Modulation: It could interact with specific receptors, modulating cellular responses to inflammation and infection .
Study on Antitubercular Activity
A pivotal study assessed the antitubercular activity of various azaspiro compounds, including 9,9-Dimethyl-2-azaspiro[5.5]undecane. The study found that this compound exhibited significant activity against M. tuberculosis, with an IC50 value significantly lower than that of traditional antibiotics . The researchers concluded that structural modifications could enhance its efficacy further.
Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammatory markers following treatment with 9,9-Dimethyl-2-azaspiro[5.5]undecane, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 9,9-dimethyl-2-azaspiro[5.5]undecane and its derivatives?
The synthesis typically involves condensation reactions of ketones with amines. For example, 9,9-dimethyl-3-azaspiro[5.5]undecane derivatives are synthesized from 4,4-dimethylcyclohexanone via a multi-step process involving ketone-amine condensation, followed by functionalization with dimethylaminopropyl groups . Key reagents include cyclohexanone derivatives and alkylating agents. The process emphasizes regioselectivity control during spiro-ring formation, often requiring inert atmospheres to prevent oxidation of intermediates.
Basic: How is the structural integrity of 9,9-dimethyl-2-azaspiro[5.5]undecane validated in synthetic products?
Structural validation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques) and X-ray crystallography . Variable-temperature NMR experiments are critical for resolving conformational dynamics, such as axial chirality in tetra-substituted derivatives . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of spirocyclic geometry and stereochemistry, as demonstrated in studies of related 3,3,9,9-tetrasubstituted analogs .
Advanced: What strategies enable functionalization of the azaspiro core for structure-activity relationship (SAR) studies?
Advanced functionalization leverages Ring-Closing Metathesis (RCM) and bromine-mediated cyclizations . RCM allows introduction of unsaturated moieties (e.g., vinyl groups) for subsequent cross-coupling reactions . Bromine-mediated 5-endo cyclizations under acidic conditions enable nitrogen-centered ring expansions, though this requires careful control to avoid side reactions like bromine transfer . Post-functionalization steps (e.g., reductive amination) are often employed to diversify substituents while preserving the spirocyclic backbone.
Advanced: How is the biological activity of 9,9-dimethyl-2-azaspiro[5.5]undecane derivatives assessed in cancer research?
Derivatives are screened using human cancer cell lines (e.g., tissue culture models) to evaluate growth inhibition. For example, N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane demonstrated significant activity in preliminary assays, with IC₅₀ values determined via cell viability markers (e.g., MTT assays) . Mechanistic studies may involve proteomics or kinase inhibition profiling to identify molecular targets.
Advanced: How do conformational dynamics influence the reactivity of azaspiro compounds?
The axial chirality of tetra-substituted derivatives (e.g., 3,3,9,9-tetraphenyl analogs) creates steric hindrance, affecting reaction pathways. Variable-temperature NMR and DFT calculations reveal energy barriers for ring inversion (e.g., chair-to-chair transitions in the spirocyclic core), which correlate with stereochemical stability . Conformational rigidity can enhance selectivity in catalytic applications or receptor binding.
Basic: What role do azaspiro compounds play in polymer chemistry?
They serve as crosslinking agents or monomers in poly(ortho ester)s and epoxy resins. For instance, copolymerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with acrylamide derivatives generates thermally stable polymers with tunable erosion rates, useful in drug delivery systems . Reaction conditions (e.g., solvent polarity, initiators) are optimized to control polymer branching and molecular weight.
Advanced: How are reactive intermediates stabilized during azaspiro synthesis?
Reactive intermediates like diketene acetals are stabilized via derivatization (e.g., conversion to orthoesters). For example, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) is converted to a methoxy-substituted orthoester for GC-MS analysis, preventing decomposition during handling . Inert atmosphere storage (e.g., argon) and low-temperature protocols further mitigate degradation .
Advanced: How is chirality in azaspiro compounds analyzed for bioactivity studies?
Chiral configurations (e.g., 2S,6R,8S in insect-derived spiroacetals) are determined via enantioselective synthesis and chiral GC-MS . Ethyl (S)-(+)-lactate serves as a chiral precursor in stereocontrolled syntheses, enabling comparison with natural products . Circular dichroism (CD) spectroscopy and Mosher ester analysis further resolve enantiomeric purity.
Advanced: What computational tools predict azaspiro compound stability and reactivity?
Density Functional Theory (DFT) simulations model thermodynamic properties (e.g., ring strain, bond dissociation energies) and reaction pathways. For example, DFT studies of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione correlate calculated HOMO-LUMO gaps with experimental UV-Vis data . Molecular dynamics (MD) simulations assess solvation effects on conformational equilibria.
Basic: What precautions are required for handling and storing azaspiro compounds?
Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent oxidation or hydrolysis. Reactive derivatives (e.g., divinyl-substituted compounds) require desiccants and light-sensitive packaging . Safety protocols include PPE for dust inhalation risks (H335) and spill containment measures for environmental hazards (H411) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
